(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-dimethylaminonaphthalene-5-sulfonyl chloride with amino compounds to form sulfonamide linkages. This process is sensitive to the structure of the amino compound and reaction conditions, which dictate the yield and purity of the final product. The synthesis may also include steps to introduce the trimethylammonium group and the perchlorate counterion to achieve the desired chemical properties (Weber et al., 1971).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfonamide group attached to a dimethylaminonaphthalene moiety, which is responsible for its fluorescence. The trimethylammonium group enhances the compound's solubility and facilitates its interaction with biological molecules. The molecular structure is designed to ensure optimal fluorescence properties and selective binding to the target sites within biological systems.
Chemical Reactions and Properties
This compound can undergo various chemical reactions characteristic of sulfonamides and trimethylammonium compounds. The reactivity can be influenced by factors such as the presence of nucleophiles, electrophiles, and the pH of the environment. Its chemical properties make it a valuable tool for probing the active sites of enzymes and receptors, where it can form stable complexes and provide insights into the mechanism of action and structural characteristics of these biological entities.
Physical Properties Analysis
The physical properties, such as solubility, fluorescence spectrum, and stability, are crucial for the practical application of this compound as a biochemical probe. The trimethylammonium group enhances its solubility in aqueous solutions, making it suitable for biological studies. The fluorescence properties are determined by the dimethylaminonaphthalene moiety, which exhibits strong fluorescence under specific conditions, allowing for sensitive detection in experimental assays.
Chemical Properties Analysis
Chemically, this compound exhibits properties typical of sulfonamides and quaternary ammonium compounds. It is stable under a wide range of conditions but can undergo hydrolysis or displacement reactions under specific conditions. Its reactivity with biological molecules, particularly proteins, and nucleic acids, is of significant interest, as this forms the basis of its application as a fluorescent probe in biochemical and molecular biology research.
For further reading and detailed insights, refer to the provided source (Weber et al., 1971).
Scientific Research Applications
Cholinergic Fluorescent Probe for Receptor Proteolipid Study : This compound has been used as a fluorescent probe for studying receptor proteolipid in the electric organ of Electrophorus electricus. A technique utilizing the partition coefficients of the proteolipid and the compound was developed for rapid titration and studying the action of drugs competing for binding sites (Weber et al., 1971).
Spectroscopic Investigation in Polyelectrolyte Interactions : This compound was studied in its interactions with poly[bis(carboxylatophenoxy)]phosphazene in dilute aqueous solutions. The investigation revealed significant binding of dye molecules, highlighting the role of hydrophobic interactions in dye/polymer side chain interactions (Masci et al., 1999).
Study of Binding to Horse Serum Cholinesterase : The compound has been used to examine its interaction with horse serum cholinesterase. Fluorescence and NMR methods indicated that it binds to two sites on the protein. This has implications for understanding the enzyme's inhibition mechanisms (Narayanan & Balaram, 2009).
Kinetics of Butyrylcholinesterase Hydrolysis : This compound was shown to affect the activity of butyrylcholinesterase by binding to a peripheral site, influencing the enzyme's kinetics. This provides insights into the enzyme's mechanistic models (Cauet et al., 1987).
Labeling of Drug Receptors in Schistosomes : In a study involving schistosomes, the compound was used as a fluorescent analog of acetylcholine for histochemical labeling. Quantitative analysis using computer image techniques was applied to understand the dose-response relationships (Hillman & Johnston, 1983).
properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl-trimethylazanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N3O2S.ClHO4/c1-19(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)18-12-13-20(3,4)5;2-1(3,4)5/h6-11,18H,12-13H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALGRPFYCOBGHM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187067 | |
Record name | Dns-chol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate | |
CAS RN |
33423-98-2 | |
Record name | Dns-chol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dns-chol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dansylaminoethyl trimethylammoniumperchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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